molecular formula C10H14O5S B7826157 (R,S)-1-Tosyl Glycerol CAS No. 6047-51-4

(R,S)-1-Tosyl Glycerol

Cat. No.: B7826157
CAS No.: 6047-51-4
M. Wt: 246.28 g/mol
InChI Key: DFQNMODTAFTGHS-UHFFFAOYSA-N
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Description

(R,S)-1-Tosyl Glycerol is a chemical compound derived from glycerol, where one of the hydroxyl groups is substituted with a tosyl (p-toluenesulfonyl) group. This modification imparts unique chemical properties to the glycerol backbone, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-1-Tosyl Glycerol typically involves the tosylation of glycerol. This process can be achieved by reacting glycerol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: (R,S)-1-Tosyl Glycerol undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to yield glycerol derivatives with modified functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of glycerol derivatives with new functional groups.

    Oxidation: Production of glyceraldehyde or glyceric acid.

    Reduction: Generation of modified glycerol compounds.

Scientific Research Applications

(R,S)-1-Tosyl Glycerol finds extensive use in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules and as a building block in the synthesis of biomolecules.

    Medicine: It is involved in the development of drug candidates and therapeutic agents.

    Industry: this compound is utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of (R,S)-1-Tosyl Glycerol is primarily based on its ability to undergo nucleophilic substitution reactions. The tosyl group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic pathways to create diverse chemical entities.

Comparison with Similar Compounds

    1-Tosyl-2,3-dihydroxypropane: Similar structure but with different substitution patterns.

    1-Tosyl-3-hydroxypropane: Another tosylated glycerol derivative with distinct reactivity.

    1-Tosyl-2-hydroxypropane: A related compound with variations in functional group placement.

Uniqueness: (R,S)-1-Tosyl Glycerol is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as an intermediate in diverse synthetic routes makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,3-dihydroxypropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQNMODTAFTGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975881
Record name 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73073-07-1, 6047-51-4
Record name 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73073-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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